Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s found in many natural products and is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The carboxylate group is a common functional group in organic chemistry, often involved in various chemical reactions.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves complex reactions . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors or functionalized if preformed .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The benzofuran ring, on the other hand, is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex. For instance, protodeboronation of alkyl boronic esters is a reaction that has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrolidine, for instance, allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is involved in various synthetic chemical reactions. A notable study by Zhu, Lan, and Kwon (2003) highlights its role in the synthesis of tetrahydropyridines via [4 + 2] annulation, demonstrating its importance in creating functionalized organic compounds (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003). Additionally, its derivatives have been studied in the context of metal-free reactions for substituting C(sp3)–H bonds, as explored by Amaoka et al. (2014), highlighting its potential in pharmaceutical and natural product synthesis (Yuuki Amaoka, Masanori Nagatomo, Mizuki Watanabe, Keisuke Tao, S. Kamijo, & M. Inoue, 2014).
Therapeutic and Pharmaceutical Applications
This compound and its derivatives have shown potential in therapeutic applications. Zykova et al. (2016) synthesized related compounds that exhibited antiradical and anti-inflammatory activities, indicating potential in developing new medicinal agents (S. Zykova, A. Darovskikh, T. F. Odegova, M. Kiselev, & N. Igidov, 2016). Additionally, the compound has been involved in the synthesis of adenosine receptor agonists, as noted by Baraldi et al. (2004), emphasizing its role in the development of receptor-targeted drugs (P. Baraldi, F. Fruttarolo, M. A. Tabrizi, R. Romagnoli, D. Preti, A. Bovero, M. J. Pineda de Las Infantas, A. Moorman, K. Varani, & P. Borea, 2004).
Material Science and Molecular Engineering
Properties
IUPAC Name |
ethyl 3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-3-24-17(21)15-14(11-7-4-5-9-13(11)25-15)18-16(20)12-8-6-10-19(12)26(2,22)23/h4-5,7,9,12H,3,6,8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJMSYHDIHBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.